molecular formula C14H9F3O3 B2549906 4-[3-(Trifluoromethyl)phenoxy]benzoic acid CAS No. 632366-11-1

4-[3-(Trifluoromethyl)phenoxy]benzoic acid

Cat. No.: B2549906
CAS No.: 632366-11-1
M. Wt: 282.218
InChI Key: LIRTURDHKVELCN-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenoxy]benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxybenzoic acid structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, imparts significant stability and reactivity, making this compound a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-[3-(Trifluoromethyl)phenoxy]benzoic acid are currently unknown . Understanding the pathways influenced by this compound and their downstream effects would provide valuable insights into its mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenoxy]benzoic acid typically involves the reaction of 3-(trifluoromethyl)phenol with 4-bromobenzoic acid under basic conditions. A common method is the use of a Suzuki-Miyaura coupling reaction, which employs a palladium catalyst and a boron reagent to facilitate the formation of the carbon-carbon bond between the phenol and benzoic acid moieties . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or toluene, with a base like potassium carbonate (K2CO3) to deprotonate the phenol and activate it for coupling .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase-transfer catalysts can enhance the efficiency and yield of the reaction. For instance, the use of crown-ether phase transfer catalysts in a dimethylsulfoxide/toluene mixed solvent system has been shown to significantly improve the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted phenoxybenzoic acids .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-2-1-3-12(8-10)20-11-6-4-9(5-7-11)13(18)19/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRTURDHKVELCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3.56 g (12 mmol) of 4-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester, and 15 mL (60 mmol) of 4 N sodium hydroxide (NaOH) solution in 45 mL of tetrahydrofuran (THF) and 15 mL of methanol (MeOH) was heated at 50° C. for 25 h, when analysis by thin layer chromatography revealed complete conversion of starting material to product. The reaction mixture was concentrated and acidified with 2N HCl solution while keeping the flask in an ice bath, when a white precipitate formed. The solid was filtered and dried to give 3.02 g (89%) of desired 4-(3-trifluoromethyl-phenoxy)-benzoic acid as a white solid as indicated by 1H NMR and 19F-NMR.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of compound 29c (577 mg, 1.95 mmol) and LiOH (187 mg, 7.80 mmol) in THF/MeOH/H2O (4/4/4 mL) was stirred for 4 h. A 15% citric acid solution (20 mL) was added, and the mixture was then extracted with EtOAc (3×). The combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue, compound 29d, was dried under reduced pressure for 18 h and was used without purification.
Quantity
577 mg
Type
reactant
Reaction Step One
Name
Quantity
187 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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